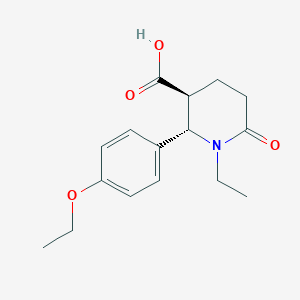
1-(5-Bromopyridin-3-yl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The first paper describes a one-pot synthesis method for 3-trifluoromethylated piperazin-2-ones, which involves the reaction of trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines in trifluoroethanol . Although this synthesis does not directly pertain to 1-(5-Bromopyridin-3-yl)piperazine, it does highlight the reactivity of brominated compounds with diamines, which could be relevant for the synthesis of bromopyridinyl piperazines.
Molecular Structure Analysis
The molecular structure of 1-(5-Bromopyridin-3-yl)piperazine would consist of a piperazine ring attached to a bromopyridine moiety. The presence of the bromine atom on the pyridine ring could influence the electronic properties of the molecule and potentially affect its reactivity. The papers do not provide specific information on the molecular structure of 1-(5-Bromopyridin-3-yl)piperazine, but the second paper discusses the influence of fluorination on the pKa and pharmacokinetic profiles of piperazine derivatives . This suggests that halogenation can significantly alter the properties of piperazine-containing compounds.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-(5-Bromopyridin-3-yl)piperazine. However, the bromine atom in the compound is likely to be a reactive site that could participate in various substitution reactions. The second paper indicates that the basicity of piperazine derivatives can be altered through the introduction of halogen atoms, which could affect their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(5-Bromopyridin-3-yl)piperazine are not discussed in the provided papers. However, based on the information from the second paper, it can be inferred that halogenated piperazine derivatives have altered pKa values, which could affect their solubility, absorption, and overall pharmacokinetic profile . The presence of the bromine atom could also influence the compound's boiling point, melting point, and stability.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A series of novel compounds were synthesized, starting with 5-bromo-2-fluorobenzaldehyde, which was then treated with piperazine, resulting in derivatives that showed potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Antibacterial and Biofilm Inhibition
- Development of Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized, exhibiting significant antibacterial efficacies and biofilm inhibition activities against different bacterial strains, including antibiotic-resistant strains (Mekky & Sanad, 2020).
Learning and Memory Facilitation
- Enhancing Cognitive Functions : Compounds synthesized from 1-(5-bromopyridin-3-yl)piperazine demonstrated significant facilitation of learning and memory in mice, offering potential applications in cognitive enhancement or treatment of cognitive disorders (Li Ming-zhu, 2012).
Development of Anticancer Agents
- Anticancer Properties : A study investigated the synthesis of new compounds incorporating piperazine for their potential anticancer activities against various cancer cell lines, highlighting the possible applications of these compounds in cancer treatment (Turov, 2020).
Synthesis of Novel Derivatives
- Design of Novel Pharmaceutical Agents : Research has been conducted on the synthesis of various derivatives of piperazine, exploring their potentialin pharmaceutical applications. These derivatives have been evaluated for their biological activities, including antimicrobial, antibacterial, and antifungal properties, as well as their potential in treating or managing various diseases, such as cancer (Kumar et al., 2017).
Insecticidal Activity
- Development of Insecticides : A study explored using piperazine-based compounds as novel insecticides. These compounds showed growth-inhibiting and larvicidal activities against certain pests, suggesting their utility in agricultural and pest control applications (Cai et al., 2010).
Enantioselective Processes in Drug Development
- Drug Synthesis and Optimization : Research on the enantioselective synthesis of pharmaceutical compounds, where piperazine derivatives play a crucial role, has been conducted. This work is vital for developing highly specific and effective pharmaceutical agents (Cann et al., 2012).
Serotonergic Ligand Development
- Synthesis of Serotonergic Ligands : Piperazine compounds have been used to synthesize novel serotonergic ligands, indicating potential applications in neuroscience and pharmacology, particularly in developing treatments for neurological disorders (Hughes et al., 2010).
Safety And Hazards
When handling 1-(5-Bromopyridin-3-yl)piperazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYRDEABHZRABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431865 | |
| Record name | 1-(5-bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)piperazine | |
CAS RN |
412347-30-9 | |
| Record name | 1-(5-bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)








![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)



![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)